N-(2-methoxyethyl)-2-(2-thienyl)-4-quinolinecarboxamide
Overview
Description
N-(2-methoxyethyl)-2-(2-thienyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C17H16N2O2S and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.09324893 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, including N-(2-methoxyethyl)-2-(2-thienyl)-4-quinolinecarboxamide, have been extensively utilized as anticorrosive materials. These compounds exhibit significant effectiveness against metallic corrosion due to their high electron density, which allows for the formation of highly stable chelating complexes with surface metallic atoms through coordination bonding. The review by Verma et al. (2020) discusses the application of quinoline derivatives as corrosion inhibitors, highlighting their ability to adsorb effectively and form stable complexes, thereby protecting metallic surfaces from corrosion processes Verma, Quraishi, & Ebenso, 2020.
Applications in Medicinal Chemistry
Quinoline derivatives, including this compound, are pivotal in medicinal chemistry due to their broad spectrum of biological activities. For instance, Pereira et al. (2015) discuss the synthesis and applications of quinoxaline derivatives, which share structural similarities with quinoline, demonstrating their significance in antimicrobial activities and treatment of chronic and metabolic diseases. This underscores the versatile biomedical applications of quinoline derivatives, ranging from antimicrobial agents to potential therapeutics for various diseases Pereira et al., 2015.
Optoelectronic Materials
The integration of quinoline derivatives in optoelectronic materials has been a subject of interest. Lipunova et al. (2018) review the synthesis and application of functionalized quinazolines and pyrimidines, highlighting their utility in creating novel optoelectronic materials. These compounds, owing to their unique structural properties, contribute significantly to the development of luminescent elements, photoelectric conversion elements, and image sensors. This demonstrates the potential of quinoline derivatives in enhancing the performance and functionality of optoelectronic devices Lipunova, Nosova, Charushin, & Chupakhin, 2018.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-thiophen-2-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-21-9-8-18-17(20)13-11-15(16-7-4-10-22-16)19-14-6-3-2-5-12(13)14/h2-7,10-11H,8-9H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWIUWLHIFNQLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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